tert-Butyl 2-(((6-(diethylamino)pyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate

Description

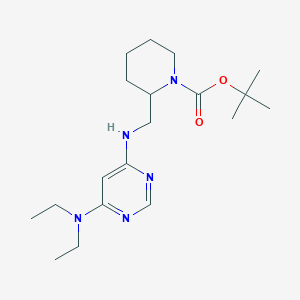

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-[[[6-(diethylamino)pyrimidin-4-yl]amino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H33N5O2/c1-6-23(7-2)17-12-16(21-14-22-17)20-13-15-10-8-9-11-24(15)18(25)26-19(3,4)5/h12,14-15H,6-11,13H2,1-5H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRWUQSHQJHLQRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC=NC(=C1)NCC2CCCCN2C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H33N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

tert-Butyl 2-(((6-(diethylamino)pyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate, with the CAS number 1353978-05-8, is a compound characterized by its complex structure that includes a tert-butyl group, a piperidine ring, and a pyrimidine derivative. Its molecular formula is and it has a molecular weight of approximately 349.47 g/mol . This compound has garnered attention for its potential biological activities, particularly in the fields of immunology and pharmacology.

Structural Characteristics

The unique structural components of this compound contribute to its biological activity:

- tert-Butyl Group : Enhances lipophilicity, potentially improving membrane permeability.

- Piperidine Ring : Often associated with various pharmacological activities due to its ability to interact with biological receptors.

- Pyrimidine Derivative : Known for its role in nucleic acid metabolism and as a scaffold for drug development.

Biological Activity Overview

Preliminary studies suggest that this compound may exhibit interactions with specific biological targets, including Toll-like receptors (TLRs). These interactions could lead to potential applications in therapeutic settings, particularly for inflammatory diseases and cancer treatment .

In Vitro Studies

Recent research has focused on the anti-inflammatory properties of pyrimidine derivatives similar to this compound. For instance, compounds with structural similarities have shown significant inhibition of cyclooxygenase-2 (COX-2) activity, which is crucial in the inflammatory response. The IC50 values for related compounds ranged from 0.04 to 0.126 μM, indicating potent anti-inflammatory effects .

Case Studies and Research Findings

- Anti-inflammatory Activity :

- Cancer Therapeutics :

- Mechanism of Action :

Comparative Analysis with Similar Compounds

The following table summarizes key features of structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| tert-Butyl 4-((6-(diethylamino)pyrimidin-4-yl)oxy)piperidine-1-carboxylate | C19H33N5O2 | Contains an ether linkage instead of an amine |

| tert-Butyl 4-[3-(aminopyridin)]piperidine-1-carboxylate | C19H33N5O2 | Features a different amino substituent |

| (3R,4R)-tert-butyl 3-(6,7-dihydro-pyrrolo[2,3-d]pyrimidin) derivative | Varies | Different bicyclic structure |

These compounds differ primarily in their substituents and functional groups, which influence their biological activity and potential applications .

Scientific Research Applications

The compound tert-Butyl 2-(((6-(diethylamino)pyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate, characterized by a tert-butyl group, a piperidine ring, and a pyrimidine derivative, has a molecular formula of and a molecular weight of approximately 349.47 g/mol. It is primarily utilized in research settings. Studies suggest that similar compounds may exhibit biological activities, potentially interacting with receptors such as Toll-like receptors, which could lead to applications in immunology and pharmacology for developing new therapeutic agents.

Structural Characteristics

The structural components of this compound contribute to its biological activity:

- Tert-Butyl Group The tert-butyl group enhances lipophilicity, potentially improving membrane permeability.

- Piperidine Ring The piperidine ring is often associated with various pharmacological activities because of its ability to interact with biological receptors.

- Pyrimidine Derivative The pyrimidine derivative is known for its role in nucleic acid metabolism and as a scaffold for drug development.

Potential Applications

Due to its structural characteristics, this compound may find applications in:

- Binding affinity studies Interaction studies involving this compound could focus on its binding affinity to various biological targets. These studies are crucial for understanding its mechanism of action and potential therapeutic applications. Techniques such as surface plasmon resonance or fluorescence polarization may be utilized to assess these interactions quantitatively.

Similar Compounds

Several compounds share structural similarities with this compound. Some examples include:

- tert-Butyl 4-((6-(diethylamino)pyrimidin-4-yl)oxy)piperidine-1-carboxylate

- tert-Butyl 4-[3-(aminopyridin)]piperidine-1-carboxylate

- (3R,4R)-tert-butyl 3-(6,7-dihydro-pyrrolo[2,3-d]pyrimidin) derivative

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound belongs to a broader class of Boc-protected piperidine-pyrimidine hybrids. Key structural analogues include:

Key Observations :

- Pyrimidine Substituents: The diethylamino group increases lipophilicity (logP ~3.5 estimated) relative to chloro or ethoxy groups, which could enhance blood-brain barrier penetration but reduce aqueous solubility .

- Boc Protection : Universally employed across analogues to prevent undesired side reactions during synthesis .

Physicochemical and Chromatographic Behavior

- logP and Solubility: The diethylamino group in the target compound likely elevates logP compared to ethoxy or hydroxyl variants, reducing solubility in polar solvents like ethanol/water mixtures. highlights that similar pyrimidine derivatives with logP ~5.5 exhibit reversed elution orders in chromatographic separations when using ethanol (EL) vs. acetonitrile (ACN) mobile phases due to solubility differences .

- Chromatographic Challenges : EL’s high UV cutoff (205 nm) complicates detection of low-chromophore compounds like Boc-protected amines, necessitating ACN for analytical methods .

Preparation Methods

Regioselective Amination of 4,6-Dichloropyrimidine

The synthesis begins with 4,6-dichloropyrimidine, where the C-6 chloride undergoes substitution with diethylamine. In anhydrous tetrahydrofuran (THF), diethylamine (2.2 eq) reacts with 4,6-dichloropyrimidine at 0°C, catalyzed by N,N-diisopropylethylamine (DIEA, 1.5 eq). After 12 hours at room temperature, 4-chloro-6-(diethylamino)pyrimidine precipitates in 78% yield.

Subsequent amination at C-4 employs ammonium hydroxide (28% aq.) under reflux in ethanol (24 hours), yielding 6-(diethylamino)pyrimidin-4-amine as pale yellow crystals (65% yield). Key spectral data:

- 1H NMR (400 MHz, CDCl3): δ 1.22 (t, J = 7.1 Hz, 6H, N(CH2CH3)2), 3.48 (q, J = 7.1 Hz, 4H, N(CH2CH3)2), 5.89 (s, 1H, pyrimidine-H5), 6.01 (br s, 2H, NH2).

Preparation of tert-Butyl 2-(Aminomethyl)piperidine-1-carboxylate

Boc Protection of Piperidine-2-carboxylic Acid

Piperidine-2-carboxylic acid (10.0 g, 77.8 mmol) reacts with di-tert-butyl dicarbonate (20.4 g, 93.4 mmol) in dichloromethane (DCM, 150 mL) containing triethylamine (13.0 mL, 93.4 mmol). After 6 hours at room temperature, tert-butyl piperidine-2-carboxylate precipitates (94% yield).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.